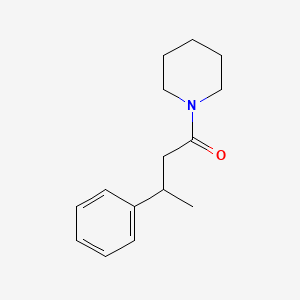
ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate, also known as EHPMPP, is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of PI3K, Akt, and mTOR, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate in lab experiments is its high potency and specificity for the PI3K/Akt/mTOR signaling pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases, where it has shown promise in preclinical studies. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
In conclusion, this compound is a pyrimidine derivative with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-6-methyl-4-(3-phenoxyphenyl)-1,4-dihydro-5-pyrimidinecarboxylate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Propiedades
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)17-13(2)21-20(24)22-18(17)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLWXGOTOPMEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)




![N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978859.png)

![N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3978892.png)

![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3978909.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)
![methyl N-[3-(methoxycarbonyl)-5-nitrobenzoyl]leucinate](/img/structure/B3978912.png)